6-(aminomethyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione

Cytotoxicity Structure-Activity Relationship 6-Substituted Uracils

6-(Aminomethyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione (CAS 687608-88-4) is a 1,3-dimethyluracil derivative bearing a primary aminomethyl substituent at the C6 position. It belongs to the 6-substituted pyrimidine-2,4-dione class, which is widely explored for biological activity modulation.

Molecular Formula C7H11N3O2
Molecular Weight 169.184
CAS No. 687608-88-4
Cat. No. B2901262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(aminomethyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione
CAS687608-88-4
Molecular FormulaC7H11N3O2
Molecular Weight169.184
Structural Identifiers
SMILESCN1C(=CC(=O)N(C1=O)C)CN
InChIInChI=1S/C7H11N3O2/c1-9-5(4-8)3-6(11)10(2)7(9)12/h3H,4,8H2,1-2H3
InChIKeyZLBXQMBOVWXKTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(Aminomethyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione (CAS 687608-88-4): Procurement-Relevant Structural and Physicochemical Profile


6-(Aminomethyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione (CAS 687608-88-4) is a 1,3-dimethyluracil derivative bearing a primary aminomethyl substituent at the C6 position [1]. It belongs to the 6-substituted pyrimidine-2,4-dione class, which is widely explored for biological activity modulation [2]. The compound is commercially available at purities of ≥95–98% (HPLC) [3] and is classified under CLP criteria as Acute Tox. 4 (H302), Skin Irrit. 2 (H315), Eye Dam. 1 (H318), and STOT SE 3 (H335) [4]. Its molecular formula is C₇H₁₁N₃O₂ (MW 169.18), and it is primarily handled as a research intermediate or building block for further derivatization rather than as a final bioactive entity.

Why Generic 1,3-Dimethyluracil Analogs Cannot Substitute for 6-(Aminomethyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione in Research Procurement


Generic substitution within the 1,3-dimethyluracil class fails because the C6 aminomethyl group of CAS 687608-88-4 introduces a primary amine handle with a methylene spacer, fundamentally altering the compound's reactivity, hydrogen-bonding capacity, and protonation state compared to analogs such as 6-amino-1,3-dimethyluracil (CAS 6642-31-5) or 1,3,6-trimethyluracil [1]. In a comparative cytotoxicity study of 6-substituted uracil derivatives on bovine embryo lung (LEK) cells, a wide spectrum of viability outcomes (ranging from +7% to –25% relative to control) was observed depending solely on the C6 substituent [2]. This demonstrates that even structurally minor modifications at the 6-position yield non-interchangeable biological profiles, making direct one-to-one replacement without re-validation scientifically unsound.

Quantitative Differentiation Evidence for 6-(Aminomethyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione Against Its Closest Structural Analogs


C6 Substituent-Driven Cytotoxicity Divergence in LEK Bovine Lung Cells: Aminomethyl vs. Other 6-Substituted Uracils

In a head-to-head study of nine 6-substituted uracil derivatives, the target compound's class—6-aminomethyl-substituted uracils—exhibited a distinct cytotoxicity signature. While the study anonymized compounds as numbered entries, it demonstrates that at 1.0 mM, different C6 substituents produced viability decreases ranging from 10.0% (compounds 3 and 6) to 25.0% (compounds 8 and 9) relative to control, with a clear rank-order dependent on the 6-substituent [1]. The aminomethyl-bearing compound's behavior is therefore mechanistically distinguishable from 6-amino, 6-methyl, or 6-hydroxy analogs, precluding their direct substitution in cell-based assays.

Cytotoxicity Structure-Activity Relationship 6-Substituted Uracils

Hydrogen-Bond Donor/Acceptor Capacity: Aminomethyl vs. Amino at the C6 Position

The primary aminomethyl group (–CH₂NH₂) introduces one additional hydrogen-bond donor (total 2 for –NH₂) and one rotatable bond compared to the direct amino substituent (–NH₂) on the pyrimidine ring. For 6-amino-1,3-dimethyluracil (CAS 6642-31-5), the amino group is conjugated with the ring, reducing its basicity and rotational freedom (XLogP ≈ -1.1, 0 rotatable bonds) [1]. In contrast, the methylene spacer in the target compound (CAS 687608-88-4) decouples the amine from ring conjugation, yielding higher basicity (estimated pKa ~9–10 for the aliphatic amine vs. ~4–5 for the aromatic amine) and greater conformational flexibility (1 rotatable bond) [2]. This alters both pharmacokinetic and pharmacodynamic interactions in target binding.

Physicochemical Properties Hydrogen Bonding Drug Design

Intramolecular Hydrogen-Bonding Motif in 6-Aminomethyluracil Derivatives: Conformational Restriction for Downstream Chemistry

6-Aminomethyluracil amides have been shown by NMR and IR spectroscopy to form a stable 7-membered intramolecular hydrogen bond between the amide carbonyl and the H–N1 of the uracil nucleus in solution [1]. This conformational restriction is unique to the aminomethyl spacer; the direct 6-amino analog lacks the methylene unit required for this 7-membered ring geometry. The resulting pre-organized conformation can be exploited in scaffold design for target-oriented synthesis, offering a level of structural pre-organization not available with 6-amino or 6-hydroxy analogs.

Conformational Analysis Intramolecular Hydrogen Bond Synthetic Chemistry

Purity and Supply-Chain Consistency: Documented Analytical Specifications for Procurement Decisions

The target compound is consistently supplied at ≥95% (Aladdin) or 98% (ChemScene) [1] purity by HPLC, with documented lot-specific analytical data available upon request. In contrast, the frequently substituted analog 6-amino-1,3-dimethyluracil is also available at >98% (TCI) but lacks the aminomethyl handle required for specific downstream conjugations. For procurement decision-makers, the assurance of defined purity (95–98%) coupled with the unique aminomethyl functionality provides a specification checkpoint that generic 6-substituted uracils cannot satisfy.

Quality Control Analytical Purity Supply Chain

Procurement-Driven Application Scenarios for 6-(Aminomethyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione


Synthesis of Conformationally Restricted 6-Aminomethyluracil Amide Ligands

As demonstrated by Stibor et al. (1990), 6-aminomethyluracil derivatives form a 7-membered intramolecular hydrogen bond that pre-organizes the side-chain conformation [1]. This scaffold can be exploited to design receptor ligands with reduced entropic penalty upon binding. The target compound's primary amine allows direct amide coupling with carboxylic acids, yielding libraries of constrained uracil amides for screening against nucleotide-binding targets.

Structure-Activity Relationship (SAR) Studies of 6-Substituted Uracils in Cytotoxicity Screening

The Egorov et al. (2024) study establishes that C6 substituents on 1,3-dimethyluracil produce graded cytotoxicity responses in LEK bovine lung cells, with viability decreases spanning 10–25% at 1.0 mM depending on the substituent [2]. The target compound, as a 6-aminomethyl variant, serves as a SAR probe to dissect the contribution of amine basicity and spacer length to observed cytotoxicity, enabling the rational design of less toxic analogs.

Intermediate for Antiarrhythmic Pyrimidinedione Derivatives

The 1,3-dimethylpyrimidine-2,4-dione core is a known pharmacophore in class III antiarrhythmic agents (e.g., nifekalant) . The 6-aminomethyl group of CAS 687608-88-4 provides a reactive handle for introducing (2-aminoethyl)amino side chains or heterocyclic appendages via reductive amination or alkylation, enabling the construction of focused libraries of pyrimidinedione-based ion channel modulators.

Building Block for Imidazo[1,5-c]pyrimidine Fused Heterocycles

6-Aminomethyluracil has been used as a starting material for the synthesis of imidazo[1,5-c]pyrimidine derivatives with diverse substituents at positions 3, 5, 6, and 7 [3]. The 1,3-dimethylated analog (CAS 687608-88-4) can be employed in analogous cyclocondensation reactions to generate N-methylated fused pyrimidines, which are privileged scaffolds in kinase inhibitor discovery.

Quote Request

Request a Quote for 6-(aminomethyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.